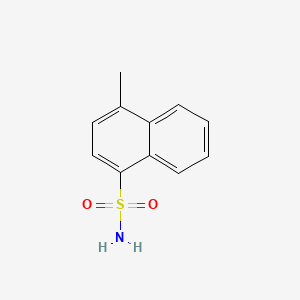

4-Methylnaphthalene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylnaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBBRWHKRDQDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-10-6 | |

| Record name | 4-methylnaphthalene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Techniques for Naphthalene Sulfonamides

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. In the context of naphthalene (B1677914) sulfonamides, the FT-IR spectrum reveals key vibrational modes.

For sulfonamides, the asymmetric and symmetric stretching vibrations of the SO₂ group are among the most characteristic absorptions, typically appearing in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond is expected in the region of 914–895 cm⁻¹. rsc.org The N–H stretching vibrations of the sulfonamide group are typically observed in the range of 3349–3144 cm⁻¹. rsc.org

Aromatic C-H stretching vibrations from the naphthalene ring system are generally found in the 3100–3000 cm⁻¹ region. tandfonline.com The C=C stretching vibrations within the aromatic rings give rise to bands in the 1594–1489 cm⁻¹ range. rsc.org The presence of a methyl group would be indicated by its characteristic C-H stretching and bending vibrations.

Expected FT-IR Absorption Bands for 4-Methylnaphthalene-1-sulfonamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3350 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2960 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1310 |

| S=O (Sulfonamide) | Symmetric Stretching | 1170 - 1150 |

Fourier Transform Raman Spectroscopy for Detailed Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring and the S=O symmetric stretching vibrations.

In studies of related naphthalene derivatives, Raman spectroscopy has been instrumental in assigning skeletal vibrations of the naphthalene core. unito.it For instance, the Raman spectrum of 1-methylnaphthalene (B46632) shows characteristic bands that are sensitive to the substitution pattern. nih.gov The C-H symmetric stretching of a methyl group typically gives a strong Raman signal around 2921 cm⁻¹. nih.gov

Integration of Theoretical Calculations with Experimental Vibrational Spectra

To achieve a more precise assignment of vibrational modes, experimental FT-IR and FT-Raman spectra are often compared with theoretical spectra generated through quantum chemical calculations, such as Density Functional Theory (DFT). nih.govdntb.gov.ua This approach allows for the correlation of specific vibrational frequencies with the motions of individual atoms within the molecule.

For example, a study on (E)-N-Carbamimidoyl-4-((naphthalen-1-yl-methylene)amino)benzene sulfonamide utilized DFT calculations to assign the experimental vibrational bands. nih.gov Similarly, research on other sulfonamides has demonstrated that DFT calculations can accurately predict vibrational frequencies and aid in resolving ambiguities in experimental assignments. rsc.org This integrated approach is crucial for a detailed understanding of the vibrational properties of complex molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.

For this compound, the aromatic protons on the naphthalene ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern. The protons of the methyl group would appear as a singlet in the upfield region, likely around δ 2.4 ppm. The proton on the sulfonamide nitrogen (N-H) would appear as a broad singlet, and its chemical shift can be variable.

While direct experimental ¹H NMR data for this compound is not available in the provided search results, data for the closely related analog, 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide , offers valuable insight. rsc.org

¹H NMR Data for the Analog 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (Naphthalene & Benzene) | 7.64 - 6.73 | m | - |

| Methyl (on Benzene (B151609) ring) | 2.35 | s | - |

Data obtained from a closely related analog for illustrative purposes. rsc.org

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of the carbon atoms provide information about their hybridization and chemical environment.

In this compound, the aromatic carbons of the naphthalene ring would resonate in the approximate range of δ 110-140 ppm. The carbon atom attached to the sulfonamide group would be expected at the lower field end of this range. The methyl carbon would appear at a significantly higher field, typically around δ 20-25 ppm.

Again, referencing the analog 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide , we can anticipate the approximate chemical shifts. rsc.org

¹³C NMR Data for the Analog 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Naphthalene & Benzene) | 149.4 - 110.6 |

| Methyl (on Benzene ring) | 21.5 |

Data obtained from a closely related analog for illustrative purposes. rsc.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable tool for determining the exact arrangement of atoms within a crystalline solid, providing a wealth of information about the molecule's conformation, as well as the interactions that govern its packing in the crystal lattice.

Table 1: Selected Dihedral and Torsion Angles in Sulfonamide Derivatives

| Compound/Feature | Angle (°) | Reference |

| N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide (Naphthalene-Cyclobutane dihedral) | 54.3 | |

| 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B104242) (Pyrimidine-Toluene dihedral) | 79.02 | nih.gov |

| Heterocyclic sulfonamide (C5–S1–O3–C1 torsion) | -81.16 | nih.gov |

The stability of a crystal lattice is governed by a network of intermolecular and intramolecular interactions. In sulfonamides, strong intermolecular hydrogen bonds, particularly N-H···O interactions between the sulfonamide N-H group and a sulfonyl oxygen atom of an adjacent molecule, are a dominant force in the crystal packing. nsf.govnih.gov These interactions often lead to the formation of specific motifs, such as ribbons or chains. nsf.govacs.orgresearchgate.net

Understanding how naphthalenesulfonamide derivatives interact with biological targets is key to their development as therapeutic agents. X-ray crystallography of co-crystals containing a sulfonamide and a biological macromolecule, such as an enzyme, can reveal the precise binding mode. For example, studies on naphthalene-1-sulfonamide (B86908) derivatives as inhibitors of fatty acid binding protein 4 (FABP4) have used X-ray crystallography to elucidate the binding interactions within the protein's active site. nih.gov These studies have revealed the importance of a network of ordered water molecules in the binding pocket. nih.gov The identification of synthetic molecules like pyrabactin (B1679896) (4-bromo-N-[pyridin-2-yl methyl]naphthalene-1-sulfonamide) as selective agonists has also been pivotal in understanding receptor binding mechanisms. nih.gov The binding of sulfonamides to enzymes like carbonic anhydrase has also been investigated, highlighting the strict structural requirements for effective inhibition. d-nb.info

Other Spectroscopic and Analytical Methods

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.orguobabylon.edu.iq The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For aromatic compounds like naphthalenesulfonamides, these transitions are typically π-π* transitions. pku.edu.cn The UV-Vis spectrum of a naphthalenesulfonamide derivative, such as 6-(p-toluidino)-2-naphthalenesulfonic acid, shows characteristic absorption bands. spectrabase.com The position and intensity of these bands can be influenced by the solvent and the substituents on the naphthalene ring. libretexts.orgpku.edu.cn For example, the addition of various substituents to the naphthalimide ring can cause a bathochromic (red) shift in the absorption maximum. pku.edu.cn

Table 2: UV-Vis Absorption Data for Related Naphthalene Derivatives

| Compound | Wavelength (nm) | Solvent | Reference |

| Naphthalenesulfonamide (dansylamide, DNSA) | 240 | Not Specified | unesp.br |

| Naphthalene | Not Specified | Not Specified | rsc.org |

| 6-(p-toluidino)-2-naphthalenesulfonic acid, potassium salt | Multiple peaks | Not Specified | spectrabase.com |

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. nih.govhpst.cz In electrospray ionization (ESI) mass spectrometry, sulfonamides typically show an abundant protonated molecule [M+H]+ in the positive ion mode. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID), which generates characteristic fragment ions. nih.govnih.gov Common fragmentation pathways for sulfonamides have been identified, which can help in differentiating between isomers. nih.govnih.gov A notable fragmentation pathway for some aromatic sulfonamides is the elimination of SO2 via a rearrangement. nih.gov The fragmentation patterns can be complex and are influenced by the substituents on the aromatic ring. nih.govnih.gov High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the parent ion and its fragments. benthamdirect.comrsc.org

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | m/z |

| [M+H]+ | 222.05834 |

| [M+Na]+ | 244.04028 |

| [M-H]- | 220.04378 |

| [M+NH4]+ | 239.08488 |

| [M+K]+ | 260.01422 |

| [M+H-H2O]+ | 204.04832 |

| [M+HCOO]- | 266.04926 |

| [M+CH3COO]- | 280.06491 |

| Data from PubChemLite. uni.lu |

Electron Paramagnetic Resonance (EPR) Studies for Reaction Mechanistic Insights

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for studying chemical species that have unpaired electrons. wikipedia.org It is particularly powerful for the detection and characterization of radical intermediates in reaction mechanisms, providing detailed information on their electronic structure and environment. wikipedia.orgnih.gov In the context of naphthalene sulfonamides and related aromatic sulfonamides, many reactions proceed through radical pathways, making EPR a critical tool for mechanistic elucidation. acs.orgrsc.org

Understanding the properties and behavior of radical intermediates is crucial for the mechanistic study of chemical transformations and for the development of new synthetic methods. acs.org However, these radical intermediates are often highly reactive and short-lived, which makes their direct determination challenging. acs.org EPR spectroscopy, often combined with techniques like spin trapping or time-resolved methods, allows for the direct investigation of these transient species.

Formation and Detection of Sulfonamidyl Radicals

Due to the high reactivity of these intermediates, a technique known as spin trapping is frequently employed. nsf.govresearchgate.net This involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable, persistent radical adduct that can be readily observed by EPR. acs.org N-tert-butyl-α-phenylnitrone (PBN) is a common spin trap used for this purpose. The analysis of the resulting EPR spectrum, specifically the g-factor and the hyperfine coupling constants (hfc), provides information about the structure of the original, short-lived radical. acs.org

For instance, in studies of reactions involving p-toluenesulfonamides, which are structurally analogous to this compound, EPR experiments with spin traps have confirmed the presence of N-centered radical intermediates. nsf.gov

Table 1: EPR Data for a PBN-Trapped Nitrogen-Centered Radical This table presents representative data for a nitrogen-centered radical derived from a sulfonamide and trapped with PBN, as observed in mechanistic studies.

| Parameter | Value | Significance |

|---|---|---|

| g-value | 2.0088 | Characterizes the magnetic moment of the unpaired electron and helps in identifying the radical species. srce.hr |

| Hyperfine Coupling Constant (AN) | 14.1 G | Measures the interaction between the unpaired electron and the nitrogen nucleus of the spin adduct. acs.org |

| Hyperfine Coupling Constant (AH) | 2.3 G | Measures the interaction between the unpaired electron and the β-hydrogen nucleus of the spin adduct. acs.org |

Data sourced from studies on N,N-dialkyl p-toluenesulfonamides. nsf.gov

Time-Resolved EPR for Direct Radical Observation

While spin trapping is a powerful indirect method, time-resolved EPR (trEPR) spectroscopy offers the advantage of directly observing short-lived radical intermediates without the need for a trapping agent. acs.org This technique has been successfully applied to study the formation, structure, and reactivity of N-centered sulfonamide radicals generated under electrochemical conditions. acs.org

In a time-resolved electrochemical EPR study, the electrochemical generation of the radical is synchronized with the EPR measurement. acs.org This allows for the capture of the EPR spectrum of the nascent radical, providing direct evidence of its existence and structural properties. Such studies have unequivocally confirmed the formation of N-centered radicals from the anodic oxidation of sulfonamides and have been instrumental in understanding their role as mediators in reactions like the hydrogen atom transfer (HAT) approach. acs.org

Table 2: Research Findings from EPR Studies on Sulfonamide Radical Mechanisms

| EPR Technique | System Studied | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Time-Resolved EPR (trEPR) under Electrochemical Conditions | Sulfonamides | Direct observation and structural characterization of N-centered radicals formed during electrochemical C(sp³)–H arylation. Confirmed the role of these radicals as HAT mediators. | acs.org |

| Spin Trapping (with PBN) | N,N-dialkyl p-toluenesulfonamides | Provided evidence for a radical coupling pathway between a generated N-centered radical and a C-centered 2-azaallyl radical in C-N bond formation. | nsf.gov |

| EPR Spectroscopy | N-sulfonyl dihydropyridinones | Observed the phenyl sulfonyl radical, supporting a mechanism involving homolysis of the N–S bond upon UV photolysis. | rsc.org |

| Spin Trapping (with PBN) | N-chloro-N-propylhexan-1-amine | Detected and identified multiple radical intermediates (N-centered, C-centered, and Cl radicals), providing a detailed picture of the propagation cycle in the Hofmann–Löffler–Freytag reaction. | acs.org |

Computational Chemistry and in Silico Approaches for Naphthalene Sulfonamide Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the molecular geometry and vibrational frequencies of sulfonamide compounds. For instance, a study on the related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, utilized DFT calculations with the 6-31G(d,p) basis set to determine its optimized geometry. nih.govresearchgate.net The calculated bond lengths and angles were found to be in good agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the computational approach. researchgate.net

Such studies confirm the stability of the molecule arising from hyperconjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis. nih.gov The electronic properties, including atomic charges and the molecular electrostatic potential, are also computed, providing a detailed picture of the charge distribution within the molecule. nih.gov This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO Analysis) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com

In the computational analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the calculated HOMO and LUMO energies revealed that a charge transfer occurs within the molecule. nih.gov A smaller HOMO-LUMO gap generally implies a more reactive molecule. irjweb.com This analysis is instrumental in predicting how a naphthalenesulfonamide derivative might behave in chemical reactions and biological systems.

Table 1: Frontier Molecular Orbital Energies for a Naphthalenesulfonamide Analog

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data derived from a representative imidazole (B134444) derivative study to illustrate the concept. irjweb.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Ligand-Target Interactions with Biological Macromolecules

Calculation of Binding Energies and Identification of Key Interacting Residues

A crucial outcome of molecular docking is the calculation of the binding energy, which estimates the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable complex. Docking simulations also identify the key amino acid residues in the protein that form interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the ligand. nih.gov For instance, in a study of naphthalenesulfonamide derivatives as FABP4 inhibitors, X-ray crystallography and isothermal titration calorimetry were used to confirm the binding modes predicted by docking and to identify the crucial role of ordered water molecules in the binding pocket. nih.gov This detailed understanding of the interactions at the molecular level is invaluable for the rational design of more potent and selective inhibitors.

Table 2: Representative Binding Affinity Data for a Naphthalenesulfonamide Derivative

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Fatty Acid Binding Protein 4 (FABP4) | Naphthalene-1-sulfonamide (B86908) derivative | -8.5 | TYR128, ARG126, SER55 |

Illustrative data based on findings for FABP4 inhibitors. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and movements of atoms and molecules over time. This technique complements the static picture provided by molecular docking. While specific MD simulation studies focused solely on 4-Methylnaphthalene-1-sulfonamide are not documented, the methodology has been applied to its derivatives. For example, the AMBER force field has been used to simulate the flexible regions of N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide.

MD simulations can be used to assess the stability of a ligand-protein complex predicted by docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains bound to the active site and how the protein structure adapts to the ligand's presence. These simulations can reveal important information about the flexibility of the binding site and the role of solvent molecules in the interaction, which is critical for a comprehensive understanding of the binding event.

Investigation of Conformational Dynamics and Stability of Ligand-Target Complexes

The interaction between a ligand, such as this compound, and its biological target is a dynamic process governed by the molecule's ability to adopt specific three-dimensional arrangements, or conformations. The stability of the resulting ligand-target complex is paramount to the ligand's efficacy.

Computational methods like molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of a ligand, both in its unbound state and when complexed with a protein. For sulfonamide-containing molecules, the orientation of the sulfonamide group and the naphthalene (B1677914) ring system is critical. The methyl group at the 4-position of the naphthalene ring introduces specific steric and electronic effects that influence the molecule's preferred conformation. nih.gov

Research on related structures, such as biphenyl (B1667301) compounds, demonstrates that ortho-methylation can force the two aromatic rings into a more perpendicular orientation. nih.gov This pre-organization of the ligand's conformation can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity. For this compound, the methyl group can influence the torsional angle between the naphthalene core and the sulfonamide moiety, predisposing it to a conformation that may be more favorable for binding to a specific protein pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying the key physicochemical properties, or descriptors, that govern a molecule's activity, QSAR models serve as powerful predictive tools in drug design. biointerfaceresearch.comnih.gov These models can be used to forecast the activity of novel compounds, prioritize candidates for synthesis, and optimize lead structures to enhance potency and reduce potential toxicity. frontiersin.org

Development of Predictive Models for Biological Activities

The development of a robust QSAR model is a multi-step process that involves compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a predictive equation. biointerfaceresearch.com For sulfonamide derivatives, QSAR models have been successfully developed for a variety of biological targets, including enzymes and receptors. researchgate.netrasayanjournal.co.inresearchgate.net

For example, in the context of anti-HIV research, QSAR models have been developed for caffeoyl naphthalene sulfonamide derivatives acting as HIV-1 integrase inhibitors. researchgate.netresearchgate.net These models are built using a "training set" of molecules with experimentally determined inhibitory concentrations (IC50). Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are employed to create a model that can accurately predict the observed activity based on the calculated descriptors. biointerfaceresearch.comjbclinpharm.org

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. rasayanjournal.co.in Internal validation, often using a leave-one-out cross-validation (q²) method, ensures the model's robustness and guards against chance correlations. External validation involves using the model to predict the activity of a "test set" of compounds that were not used in the model's creation. A high correlation between the predicted and observed activities for the test set (e.g., a high pred_r² value) indicates a reliable and predictive model. rasayanjournal.co.in Such validated models can then be used to screen virtual libraries of compounds or to guide the design of new derivatives with potentially enhanced biological activity. researchgate.netufpb.br

Table 1: Example of a QSAR Model for Anti-HIV Activity of Naphthalene Sulfonamide Derivatives This table is a representative example based on published QSAR studies for illustrative purposes.

| Statistical Parameter | Value | Description |

|---|---|---|

| N | 16 | Number of compounds in the training set |

| r | 0.841 | Correlation coefficient |

| r² | 0.698 | Coefficient of determination |

| s | 0.3162 | Standard error of the estimate |

| F-ratio | 6.35 | Fischer statistic, indicating model significance |

Data derived from a QSAR study on caffeoyl naphthalene sulfonamide derivatives. researchgate.net

Identification of Physicochemical Descriptors Governing Biological Response

A crucial outcome of QSAR modeling is the identification of the specific molecular descriptors that have the most significant impact on biological activity. frontiersin.org These descriptors are numerical representations of various aspects of a molecule's physicochemical properties. nih.gov They can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

In various studies on sulfonamide derivatives, several key descriptors have been identified as being important for their biological response. researchgate.netjbclinpharm.org

Hydrophobicity (logP): The octanol-water partition coefficient is a measure of a molecule's lipophilicity. It often plays a critical role in a drug's ability to cross cell membranes and reach its target. frontiersin.org

Molar Refractivity (MR): This descriptor relates to the volume of a molecule and its polarizability. It can be an indicator of the potential for van der Waals interactions between the ligand and its target. frontiersin.orgresearchgate.net

Electronic Descriptors: Properties such as ionization potential, electron affinity, and dipole moment describe the electronic aspects of a molecule. researchgate.net These are crucial for electrostatic or charge-transfer interactions in the binding pocket.

Topological and Shape Indices: Descriptors like the Kappa shape index and connectivity indices quantify aspects of molecular shape, size, and branching. researchgate.net These can be vital for ensuring a good steric fit between the ligand and the receptor. frontiersin.org

For instance, a QSAR study on caffeoyl naphthalene sulfonamide derivatives as HIV-1 integrase inhibitors revealed that thermodynamic descriptors (molar refractivity), electronic descriptors (ionization potential), and shape indices play important roles in their anti-HIV activity. researchgate.net The models indicated that increasing molar refractivity and decreasing the connectivity index could enhance the biological activity. researchgate.net By understanding which descriptors positively or negatively influence the biological response, chemists can make targeted modifications to a lead compound like this compound to improve its activity profile. mdpi.com

Table 2: Key Physicochemical Descriptors in QSAR Modeling

| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |

|---|---|---|

| Hydrophobic | LogP (Octanol-water partition coefficient) | Membrane permeability, hydrophobic interactions with target frontiersin.org |

| Steric/Topological | Molar Refractivity (MR) | Molecular size and polarizability, van der Waals forces frontiersin.org |

| Steric/Topological | Kappa Shape Index | Molecular shape and fit within the binding site researchgate.net |

| Electronic | Ionization Potential | Ability to participate in charge-transfer interactions researchgate.net |

Investigation of Biological Activities and Mechanisms of Action for Naphthalene Sulfonamide Derivatives in Vitro Studies

Enzyme Inhibition Studies

The naphthalene (B1677914) sulfonamide scaffold has been the subject of various in vitro investigations to determine its potential as an inhibitor of several key enzymes implicated in a range of physiological and pathological processes. These studies have revealed that derivatives of this chemical class can exhibit potent and sometimes selective inhibitory activity against enzymes involved in metabolism, cellular signaling, and microbial viability.

Inhibition of Carbonic Anhydrases (CAs)

Naphthalene sulfonamide derivatives have been explored for their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comtandfonline.comnih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma and cancer. tandfonline.complos.org

While direct inhibitory data for 4-methylnaphthalene-1-sulfonamide on carbonic anhydrases is not extensively detailed in the reviewed literature, studies on related naphthalene sulfonamide derivatives provide insights into the potential of this chemical class. For instance, a coumarin-thiazole-based naphthalene-2-sulphonamide, specifically N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide, demonstrated potent inhibition against human carbonic anhydrase isoforms I and II (hCA I and hCA II) with IC₅₀ values of 5.63 µM and 8.48 µM, respectively. mdpi.comtandfonline.com The structure-activity relationship (SAR) for these compounds indicated that bulky substituents like naphthalene can enhance inhibitory activity. mdpi.com

Another study on a 3-sulfonamide-substituted naphthalene coumaryl derivative showed micromolar K_I values against several hCA isoforms. mdpi.com However, the incorporation of extra aromatic rings was suggested to be potentially detrimental to the anti-hCA activity of 3-sulfamoyl coumarins. mdpi.com

Table 1: In Vitro Inhibitory Activity of Naphthalene Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | Target Enzyme | IC₅₀ (µM) | K_I (nM) | Reference |

| N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide | hCA I | 5.63 | - | tandfonline.com |

| N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide | hCA II | 8.48 | - | tandfonline.com |

| 3-Sulfonamide-substituted naphthalene coumaryl derivative | hCA I | - | Micromolar | mdpi.com |

| 3-Sulfonamide-substituted naphthalene coumaryl derivative | hCA II | - | Micromolar | mdpi.com |

| 3-Sulfonamide-substituted naphthalene coumaryl derivative | hCA IX | - | Micromolar | mdpi.com |

| 3-Sulfonamide-substituted naphthalene coumaryl derivative | hCA XII | - | Micromolar | mdpi.com |

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Naphthalene-1-sulfonamide (B86908) derivatives have been identified as novel, potent, and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4). researchgate.netnih.govpubchase.com FABP4 plays a critical role in metabolic and inflammatory processes, making it a potential therapeutic target for conditions like diabetes and atherosclerosis. researchgate.netnih.govpubchase.com

Structure-based design strategies have led to the development of a series of naphthalene-1-sulfonamide derivatives with significant inhibitory activity against FABP4. researchgate.netnih.govpubchase.com X-ray crystallography studies have revealed the binding mode of these inhibitors within the FABP4 binding pocket. researchgate.netnih.govpubchase.com Certain compounds within this class have demonstrated binding affinities comparable or superior to the known FABP4 inhibitor, BMS309403. researchgate.netnih.govpubchase.com

Table 2: In Vitro Inhibitory Activity of Naphthalene-1-sulfonamide Derivatives against FABP4

| Compound | FABP4 K_i (µM) | FABP3 K_i (µM) | Selectivity Index (FABP3/FABP4) | Reference |

| 16dk | N/A | N/A | N/A | researchgate.netnih.govpubchase.com |

| 16do | N/A | N/A | N/A | researchgate.netnih.govpubchase.com |

| 16du | N/A | N/A | N/A | researchgate.netnih.govpubchase.com |

| Compound III | 0.34 | N/A | 2.71 | researchgate.net |

KEAP1-NRF2 Pathway Inhibition and Molecular Interactions

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative stress. nih.govnih.govfrontiersin.org Naphthalene sulfonamide derivatives have emerged as notable activators of the Nrf2 pathway by inhibiting the protein-protein interaction (PPI) between Keap1 and Nrf2. mdpi.com This inhibition prevents the proteasomal degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. nih.govnih.gov

Both bis-sulfonamide and mono-sulfonamide naphthalene derivatives have been investigated as Keap1-Nrf2 PPI inhibitors. nih.govchemrxiv.org Studies on monoacidic analogs of naphthalene sulfonamides have shown that they can maintain significant potency. nih.gov The structure-activity relationship of these compounds has been explored, indicating that the sulfonamide group plays a crucial role in the interaction with key serine residues within the Kelch domain of Keap1. nih.gov The addition of a hydrophobic benzene (B151609) ring to naphthalene sulfonamide derivatives has been shown to enhance Nrf2 activating efficiency. mdpi.com

Table 3: Activity of Naphthalene Sulfonamide Derivatives in the KEAP1-NRF2 Pathway

| Compound Type | Mechanism of Action | Key Findings | Reference |

| Monoacidic naphthalene sulfonamide analogs | Inhibition of Keap1-Nrf2 PPI | Maintained good potency in vitro. | nih.gov |

| Dicarboxyl-monosulfonamide naphthalene analogs | Inhibition of Keap1-Nrf2 PPI | Investigated to determine the driving factors for protein binding (sulfonamide oxygens vs. carboxylates). | nih.gov |

| Naphthalene sulfonamide derivatives with a hydrophobic benzene ring | Nrf2 activation | Enhanced Nrf2 activating efficiency. | mdpi.com |

Other Enzymatic Targets (e.g., Topoisomerase II, Cytochrome bc1 complex, Glutathione (B108866) Reductase, ATPase)

The inhibitory potential of naphthalene sulfonamide derivatives has been investigated against other enzymatic targets, although specific data for this compound is limited in the provided search results.

Topoisomerase II: While studies have explored acridine-sulfonamide hybrids as inhibitors of topoisomerase I and II, direct evidence for the inhibition of topoisomerase II by this compound or its close analogs is not readily available. mdpi.comnih.govus.es Topoisomerase II inhibitors are crucial in cancer chemotherapy as they can induce DNA strand breaks, leading to cell death. mdpi.comnih.govus.es

Cytochrome bc1 complex: The cytochrome bc1 complex is a key component of the mitochondrial respiratory chain and a target for fungicides. nih.govsemanticscholar.org Some sulfonamides, such as amisulbrom, are known to inhibit this complex. medchemexpress.com A study on the marine natural product neopeltolide, a cytochrome bc1 complex inhibitor, involved the synthesis of a derivative where a naphthalene ring was introduced, which showed high inhibitory activity. researchgate.net This suggests that the naphthalene moiety can be incorporated into inhibitors of the cytochrome bc1 complex.

Glutathione Reductase: Glutathione reductase is an essential enzyme for maintaining the cellular redox balance. medigraphic.comresearchgate.netacs.org While the inhibitory effects of some organic nitrates and other compounds on glutathione reductase have been studied, specific data for naphthalene sulfonamides is lacking. researchgate.net However, studies have shown that naphthalene and its metabolites can interact with and potentially inhibit glutathione reductase. medigraphic.com

ATPase: No specific information was found regarding the inhibition of ATPase by this compound or related naphthalene sulfonamide derivatives in the provided search results.

Antimicrobial Research

In Vitro Antibacterial Spectrum and Efficacy

Naphthalene sulfonamide derivatives have demonstrated potential as antimicrobial agents. researchgate.netnih.govijpsr.commdpi.com In vitro studies have evaluated their efficacy against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

A study on new hydronaphthalene-sulfonamide derivatives showed that while the initial compound had poor activity, its sulfonamide products exhibited significant antibacterial activity. researchgate.net Some of these derivatives showed bacteriostatic rather than bactericidal activities. researchgate.net Another study highlighted the enhanced antimicrobial efficacy of a 2-naphthalenesulfonamide derivative when incorporated into a cage-like silsesquioxane (POSS) structure. nih.gov This hybrid compound displayed potent activity, particularly against Gram-positive bacteria. nih.gov

Table 4: In Vitro Antimicrobial Activity of Naphthalene Sulfonamide Derivatives

| Compound/Derivative | Bacterial Strain(s) | Fungal Strain(s) | MIC (µg/mL) | Reference |

| Hydronaphthalene-sulfonamide derivative 9 | Gram-positive strains | - | 15.6–31.3 | researchgate.net |

| Hydronaphthalene-sulfonamide derivative 9 | Gram-negative strains | - | 3.91–62.5 | researchgate.net |

| Hydronaphthalene-sulfonamide derivative 11 | Gram-positive strains | - | 15.6–31.3 | researchgate.net |

| Hydronaphthalene-sulfonamide derivative 11 | Gram-negative strains | - | 3.91–62.5 | researchgate.net |

| 2-Naphthalenesulfonamide-POSS hybrid | Escherichia coli | Candida albicans | 125–3000 (µM) | nih.gov |

| 2-Naphthalenesulfonamide-POSS hybrid | Pseudomonas aeruginosa | - | 125–3000 (µM) | nih.gov |

| 2-Naphthalenesulfonamide-POSS hybrid | Enterococcus hirae | - | 125–3000 (µM) | nih.gov |

| 2-Naphthalenesulfonamide-POSS hybrid | Staphylococcus aureus | - | 125–3000 (µM) | nih.gov |

In Vitro Antifungal Activity

Naphthalene sulfonamide derivatives have demonstrated notable in vitro antifungal activity. Studies have shown that these compounds can be effective against various fungal species. For instance, certain 1-(substituted phenoxymethyl)naphthalene derivatives have been synthesized and tested for their antifungal properties, with many showing good activity. sphinxsai.com The minimum inhibitory concentration (MIC) is a key metric in these studies, indicating the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net For some of these naphthalene derivatives, the MIC values against fungi like Candida albicans and Aspergillus niger ranged from 12.5 to 150 µg/ml. sphinxsai.com

The structural components of these derivatives, such as the presence of nitro and chloro substituents, appear to influence their antifungal potency. sphinxsai.com Research into hybrid compounds, which contain multiple pharmacophores, is a promising strategy to overcome drug resistance in fungi. mdpi.com For example, new N–(4–chloro–2-mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, which combine cinnamic acid and benzenesulfonamide (B165840) moieties, have been synthesized and evaluated for their antimicrobial effects. mdpi.com While specific data on this compound's antifungal activity is part of a broader investigation into naphthalene derivatives, the general class of compounds shows significant potential in this area. mdpi.comnih.gov

Antiproliferative and Anticancer Research (In Vitro Cell Line Studies)

The antiproliferative and anticancer properties of naphthalene sulfonamide derivatives are a significant area of research. These compounds have been investigated for their ability to modulate specific cellular pathways and their effectiveness against a variety of cancer cell lines.

Modulation of Specific Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Disruption)

Sulfonamide derivatives have been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and disrupt the cell cycle. mdpi.com For example, a potential anticancer drug, PI-083, which features a sulfonamido-group within a phenylamino-1,4-naphthoquinone scaffold, was found to inhibit cell proliferation primarily through the induction of apoptosis. researchgate.net The mechanism of action for some of these compounds involves the induction of DNA damage, which can lead to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov This is often confirmed by observing the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov

Furthermore, some sulfonamide derivatives can modulate the expression and activity of proteins involved in the DNA damage response pathway, such as γ-H2AX, ATM, ATR, CHK1, and CHK2, as well as cyclins and cyclin-dependent kinases. nih.gov The ability of these compounds to interfere with fundamental cellular processes highlights their potential as anticancer agents.

Efficacy Against Diverse Cancer Cell Lines

The cytotoxic activity of naphthalene sulfonamide derivatives has been evaluated against a wide range of human cancer cell lines. Research has demonstrated the efficacy of these compounds against cell lines such as:

HepG2 (Hepatocellular carcinoma) researchgate.net

HuCCA-1 (Cholangiocarcinoma) researchgate.net

A549 (Lung carcinoma) researchgate.net

MOLT-3 (Acute lymphoblastic leukemia) researchgate.net

MCF-7 (Breast adenocarcinoma, ER-positive) mdpi.commdpi.comnih.gov

MDA-MB-231 (Breast adenocarcinoma, ER-negative) mdpi.comnih.gov

HeLa (Cervical cancer) mdpi.commdpi.com

SiHa, CaLo, and C33-A (Cervical cancer) nih.gov

For instance, 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives have shown anticancer properties against HepG2, HuCCA-1, A549, and MOLT-3 cell lines. researchgate.net Similarly, certain sulfonamide compounds have displayed significant cytotoxic activity against HeLa, MCF-7, and MDA-MB-231 cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the micromolar range. mdpi.com The table below summarizes the in vitro anticancer activity of some naphthalene sulfonamide derivatives against various cell lines.

| Cancer Cell Line | Compound Type | Observed Effect |

| HepG2 | 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives | Anticancer activity |

| HuCCA-1 | 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives | Anticancer activity |

| A549 | 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives | Anticancer activity |

| MOLT-3 | 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives | Anticancer activity |

| MCF-7 | N-ethyl toluene-4-sulphonamide, 2,5-Dichlorothiophene-3-sulfonamide | Significant cytotoxic activity |

| MDA-MB-231 | N-ethyl toluene-4-sulphonamide, 2,5-Dichlorothiophene-3-sulfonamide | Potent cytotoxic activity |

| HeLa | N-ethyl toluene-4-sulphonamide, 2,5-Dichlorothiophene-3-sulfonamide | Potent cytotoxic activity |

| SiHa | Amino acid-naphthoquinones | Potent proliferation inhibition |

| CaLo | Amino acid-naphthoquinones | Potent proliferation inhibition |

| C33-A | Amino acid-naphthoquinones | Potent proliferation inhibition |

Antimalarial Research

Sulfonamide derivatives have also been investigated for their potential as antimalarial agents. nih.gov A novel class of compounds with an N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide (N-4HCS) scaffold has been found to potently inhibit the formation of Plasmodium male gametes, which is a crucial step in the malaria parasite's life cycle and its transmission to mosquitoes. nih.gov

Research has shown that some sulfonamide chalcone (B49325) derivatives can inhibit the growth of cultured Plasmodium falciparum parasites. nih.gov One particularly active compound, 1[4'-N(2'',5''-dichlorophenyl) sulfonyl-amidephenyl]-3-(4-methylphenyl)-2-propen-1-one, demonstrated effectiveness at a concentration of 1 microM. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of β-hematin formation, a process essential for the parasite's survival. nih.gov The development of sulfonamide derivatives as antimalarials that target multiple mechanisms could help to delay the onset of drug resistance. nih.gov

Plant Hormone Signaling Modulation

Beyond their applications in medicine, naphthalene sulfonamide derivatives have been instrumental in advancing our understanding of plant biology, specifically in the modulation of plant hormone signaling.

Abscisic Acid (ABA) Receptor Activity and Signaling Module Interactions

A significant breakthrough in plant science was the identification of the PYR/PYL/RCAR family of abscisic acid (ABA) receptors. nih.govnih.gov This discovery was made possible through the study of pyrabactin (B1679896) (4-bromo-N-[pyridin-2-yl methyl]naphthalene-1-sulfonamide), a synthetic sulfonamide compound. nih.govoup.com Pyrabactin acts as an agonist of ABA, mimicking its effects on processes like seed germination and stomatal closure. oup.com

The core ABA signaling pathway involves the binding of ABA to the PYR/PYL/RCAR receptors, which then inhibit a group of enzymes called PROTEIN PHOSPHATASE 2Cs (PP2Cs). nih.govnih.gov This inhibition, in turn, allows for the activation of SNF1-RELATED PROTEIN KINASE 2s (SnRK2s), which are key to initiating downstream ABA responses. nih.govnih.gov The study of pyrabactin and its interactions with these signaling components has provided a framework for understanding how plants respond to abiotic stresses like drought. nih.govnih.gov

Detailed Interaction Studies with Biological Macromolecules

The biological activities of naphthalene sulfonamide derivatives, including compounds structurally related to this compound, are fundamentally linked to their interactions with key cellular macromolecules. In vitro studies have provided significant insights into these interactions, particularly with proteins and nucleic acids, and have shed light on their influence on cellular redox environments.

Protein Binding Affinity and Specificity Assessments

Naphthalene sulfonamide derivatives have been identified as potent modulators of various protein targets, a characteristic driven by the structural features of the naphthalene ring and the sulfonamide group. These moieties facilitate a range of interactions, including hydrogen bonds, hydrophobic interactions, and cation-π stacking, leading to high binding affinities and, in some cases, notable specificity.

Tubulin Polymerization Inhibition: Certain naphthalene sulfonamide derivatives are effective inhibitors of tubulin polymerization, a critical process for cell division and maintenance of cell structure. Molecular docking and dynamics simulations have shown that these compounds can bind to the colchicine-binding site of tubulin. For example, compound 5c , a sulfonamide derivative bearing a naphthalen-1-yl moiety, was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 2.8 µM. nih.govsemanticscholar.org Detailed analysis revealed that the key interactions involve a hydrogen bond with the residue Lys-254 and a cation-π interaction between the phenyl group of the compound and the same lysine (B10760008) residue. nih.gov

Keap1-Nrf2 Protein-Protein Interaction Inhibition: The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. mdpi.comnih.gov Naphthalene sulfonamide derivatives have been developed as potent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). mdpi.comresearcher.lifemedchemexpress.com By disrupting this interaction, these compounds promote the translocation of Nrf2 to the nucleus, enhancing the expression of antioxidant genes. mdpi.comnih.gov For instance, a derivative identified as Keap1-Nrf2-IN-14 (compound 20c) effectively disrupts the Keap1-Nrf2 interaction with an IC₅₀ of 75 nM and a dissociation constant (Kd) of 24 nM for the Keap1 protein. medchemexpress.com Another derivative, substituted with a hydroxyl group, displayed a Kd of 3.6 nM, ranking it among the most powerful known inhibitors of this specific PPI. mdpi.com

Fatty Acid Binding Protein 4 (FABP4) Inhibition: Structure-based drug design has led to the discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key player in metabolic and inflammatory diseases. researchgate.netnih.gov X-ray crystallography and isothermal titration calorimetry have elucidated the binding mode, revealing the importance of a network of ordered water molecules within the FABP4 binding pocket. nih.gov The binding affinities of several of these derivatives are equivalent to or better than the benchmark inhibitor BMS309403 . researchgate.netnih.gov

| Derivative Class/Compound | Protein Target | Binding Affinity (IC₅₀ / Kᵢ / Kₑ) | Key Interaction Residues | Reference |

|---|---|---|---|---|

| Naphthalene Sulfonamide (Compound 5c) | Tubulin | IC₅₀ = 2.8 µM | Lys-254 | nih.gov |

| Keap1-Nrf2-IN-14 | Keap1-Nrf2 | IC₅₀ = 75 nM; Kₑ = 24 nM | Disrupts Keap1-Nrf2 interaction | medchemexpress.com |

| Naphthalene Sulfonamide (Compound 13, R=OH) | Keap1-Nrf2 | Kₑ = 3.6 nM | Inhibits Keap1-Nrf2 PPI | mdpi.com |

| Naphthalene-1-sulfonamide Derivatives (e.g., 16dk, 16do) | FABP4 | Comparable to or better than BMS309403 | Utilizes network of ordered water molecules | nih.gov |

Direct and Indirect DNA Interactions

The planar aromatic structure of the naphthalene ring system makes it a prime candidate for interaction with DNA. Studies on various sulfonamide derivatives confirm that these molecules can engage with DNA through several mechanisms, potentially altering its structure and function. nih.gov

Modes of Interaction: Experimental and computational analyses indicate that naphthalene sulfonamide derivatives primarily interact with DNA via non-covalent bonds, including mixed modes of intercalation and groove binding. rsc.orgbu.edu.eg

Intercalation: The flat naphthalene moiety can insert itself between the base pairs of the DNA double helix. rsc.orgbu.edu.eg This mode of binding is a common feature for planar aromatic molecules and can lead to structural distortions of the DNA. tandfonline.com

Groove Binding: Derivatives can also settle into the minor or major grooves of the DNA helix, stabilized by weaker physical interactions like hydrogen bonds and van der Waals forces. nih.govrsc.org

Electrostatic Interactions: The sulfonamide group and other substituents can form electrostatic connections with the phosphate (B84403) backbone of DNA. euroasiajournal.org

Binding Affinity and Specificity: The strength of these interactions has been quantified in several studies. Spectroscopic and voltammetric techniques have been used to determine DNA binding constants (Kb) and the free energy of binding (ΔG). For one series of sulfonamide derivatives, the binding constants were found to be significant, with molecular docking studies identifying specific hydrogen bonds with deoxythymidine and deoxyguanosine residues. nih.govrsc.org Some compounds have also been shown to induce hydrolytic or oxidative cleavage of plasmid DNA, indicating a more direct and damaging interaction. euroasiajournal.org

| Compound Class | DNA Interaction Mode | Observed Effects / Key Findings | Reference |

|---|---|---|---|

| Sulfonamide Derivative YM-1 | Mixed Intercalation and Groove Binding | Demonstrated good DNA binding parameters (Kₑ, ΔG). | rsc.org |

| Sulfonamide-based Schiff bases (C2, C3) | Electrostatic Interaction, DNA Cleavage | Cleaved pBR322 plasmid DNA hydrolytically and oxidatively. | euroasiajournal.org |

| N-ethyl toluene-4-sulphonamide (8a) | Minor Groove Binding | Docking score of -5.1 kcal/mol; H-bonds with deoxythymidine. | nih.gov |

Redox Mechanisms and Reactive Oxygen Species (ROS) Generation in Biological Contexts

The naphthalene core is redox-active and plays a crucial role in the ability of its derivatives to influence the cellular oxidative state. This can occur through direct generation of reactive oxygen species (ROS) or by modulating the cell's own antioxidant systems.

Direct ROS Generation and Redox Cycling: The metabolism of naphthalene can lead to the formation of naphthoquinones, such as 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277). scispace.com These quinone structures are capable of undergoing redox cycling. scispace.comnih.gov In this process, the quinone is reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone while producing a superoxide (B77818) anion (O₂•⁻), a primary ROS. This cycle can repeat, leading to a significant accumulation of ROS, which can cause oxidative damage to DNA, lipids, and proteins. scispace.comnih.gov For example, menadione (B1676200) (2-methyl-1,4-naphthoquinone) is a well-studied compound that generates ROS through this redox cycling mechanism. nih.govsmolecule.com

Modulation of Cellular Antioxidant Pathways: Paradoxically, some naphthalene derivatives can exert an antioxidant effect by upregulating endogenous defense mechanisms. As discussed previously, naphthalene sulfonamides can inhibit the Keap1-Nrf2 PPI. mdpi.comnih.govmedchemexpress.com The activation of the Nrf2 pathway leads to the transcription of numerous cytoprotective genes, including those that encode for enzymes involved in detoxifying ROS and their precursors, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). mdpi.comnih.gov This represents an indirect antioxidant mechanism, where the compound enhances the cell's ability to combat oxidative stress rather than acting as a direct scavenger. dundee.ac.uk

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Naphthalene (B1677914) Ring Substitution on Biological Activity

The substitution pattern on the naphthalene ring of sulfonamide derivatives plays a pivotal role in determining their biological activity. The position of the methyl group and the presence of other substituents can significantly modulate the compound's potency and selectivity.

The position of substituents on the naphthalene ring is a critical determinant of biological activity. For instance, in the development of endothelin-A (ETA) receptor antagonists, a 1,5-substitution pattern on the naphthalene ring was found to be important for activity. nih.gov The presence of a methyl group at the 4-position of the naphthalene ring has been shown to be favorable in certain contexts. For example, in a series of 2-naphthalenesulfonamide analogs targeting the 5-HT6 receptor, decoration with a methyl group at the 4-position increased the binding affinity. mdpi.com

Conversely, the introduction of other substituents can have varied effects. In the context of Keap1-Nrf2 protein-protein interaction inhibitors, the addition of an extra methoxy (B1213986) or 4-fluorobenzyloxy group at the 5- or 6-position of a 1,4-diamino substituted phenyl ring dramatically decreased potency. nih.gov However, an O-linked naphthalene analog in the same series showed a remarkable improvement in inhibitory activity. nih.gov Similarly, for Mcl-1 inhibitors, changing the fusion point of the naphthalene ring from a 2-naphthyl to a 1-naphthyl substituent significantly reduced binding, likely due to steric clashes with residues in the target's binding pocket. acs.org

The nature of the substituent also matters. In one study, electron-donating groups like 4-methyl and 4-phenyl on a benzenesulfonyl moiety resulted in comparable or better inhibitory activity, while electron-withdrawing groups like 4-fluoro and 4-trifluoromethyl were less potent. nih.gov

Table 1: Effect of Naphthalene Ring Substitution on Biological Activity

| Compound/Analog | Target | Substitution | Effect on Activity | Reference |

| 5-amino-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamides | Endothelin-A (ETA) receptor | 1,5-substitution on naphthalene | Important for activity | nih.gov |

| 2-naphthalenesulfonamide analog (PR 34) | 5-HT6 receptor | 4-methyl decoration | Increased affinity | mdpi.com |

| Keap1-Nrf2 PPI inhibitor | Keap1-Nrf2 | 5- or 6-position methoxy or 4-fluorobenzyloxy | Decreased potency | nih.gov |

| O-linked naphthalene analog | Keap1-Nrf2 | O-linked naphthalene | Improved inhibitory activity | nih.gov |

| Mcl-1 inhibitor (39) | Mcl-1 | 1-naphthyl substituent | Reduced binding | acs.org |

| Benzenesulfonyl derivative (7p) | Keap1-Nrf2 | 4-methyl (electron-donating) | Improved inhibitory activity | nih.gov |

| Benzenesulfonyl derivative (7r) | Keap1-Nrf2 | 4-fluoro (electron-withdrawing) | Decreased potency | nih.gov |

Critical Role of the Sulfonamide Moiety in Ligand-Target Interactions

The sulfonamide group is a cornerstone of the biological activity of this class of compounds, acting as a key pharmacophore in interactions with various biological targets. ontosight.ai Its ability to form crucial hydrogen bonds and other interactions within the binding pockets of proteins is well-documented.

The sulfonamide moiety is essential for binding to many targets. For instance, in the design of inhibitors for fatty acid binding protein 4 (FABP4), the sulfonamide group was identified as a key interacting element. nih.gov Similarly, for endothelin-A receptor antagonists, a sulfonamide NH with a pKa value below 7 was a crucial structural feature for activity. nih.gov The sulfonamide oxygens are often key binding motifs, capable of engaging in interactions like CH…O=S bonds with protein residues. chemrxiv.org In some cases, the sulfonamide group's ability to act as a hydrogen bond acceptor is critical. chemrxiv.org

Molecular docking studies have further illuminated the role of the sulfonamide group. For example, in the design of insecticidal naphthalenesulfonamide derivatives, the sulfonamide group was identified as a key pharmacodynamic group. researchgate.net The sulfonamide moiety's interactions can be quite specific; for instance, in pyrazolo[4,3-c]pyridine inhibitors of PEX14–PEX5 protein–protein interaction, the sulfonamide moiety was unable to be accommodated by the narrow Trp pocket of the target, leading to a loss of activity. acs.org

Impact of N-Substituent Chemical Diversity on Activity and Selectivity

The chemical nature of the substituent attached to the sulfonamide nitrogen (N-substituent) significantly influences the activity and selectivity of naphthalenesulfonamide derivatives. This variability allows for fine-tuning of the compound's properties.

The diversity of N-substituents can lead to a wide range of biological activities. For instance, in a series of compounds targeting the 5-HT6 receptor, the introduction of a methyl group at the fourth position of a 3,4-dihydroquinazoline substituent was beneficial for affinity. mdpi.com In another study on pyrazole (B372694) derivatives, introducing an allyl group as an N-substituent significantly enhanced biological activity. jst.go.jp

The N-substituent can also impact selectivity. For calmodulin antagonists, the length of the alkyl chain attached to the sulfonamide nitrogen helps to balance calmodulin affinity and kinase selectivity. smolecule.com For example, a C4 alkyl chain was found to provide a good balance. smolecule.com

The nature of the N-substituent can also affect physicochemical properties. In the development of Keap1–Nrf2 inhibitors, the introduction of an asymmetric piperazinyl-naphthalenesulfonamide resulted in a compound with better aqueous solubility and high potency. acs.org

Table 2: Influence of N-Substituent Diversity on Biological Activity

| Compound Series | Target | N-Substituent Modification | Observed Effect | Reference |

| 5-HT6 Receptor Ligands | 5-HT6R | Methyl group on 3,4-dihydroquinazoline | Beneficial for affinity | mdpi.com |

| Pyrazole Derivatives | Plant ethylene (B1197577) response | Allyl group | Significantly enhanced biological activity | jst.go.jp |

| Calmodulin Antagonists | Calmodulin | C4 alkyl chain | Balanced affinity and selectivity | smolecule.com |

| Keap1-Nrf2 Inhibitors | Keap1-Nrf2 | Asymmetric piperazinyl group | Improved aqueous solubility and potency | acs.org |

Stereochemical Considerations and Their Repercussions on Biological Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological function of naphthalenesulfonamide derivatives. nih.govuou.ac.in The chirality of a compound can dictate its binding affinity to a target protein, as enzymes and receptors are themselves chiral and can exhibit stereospecific binding. libretexts.org

While specific studies on the stereochemistry of 4-methylnaphthalene-1-sulfonamide are not prevalent in the provided results, the general principles of stereochemistry in drug action are highly relevant. For example, in a study of pyrazolo[4,3-c]pyridines, different stereoisomers would be expected to have different activities due to the specific interactions required for binding to the target protein. acs.org The absolute configuration of a molecule can determine whether it fits correctly into a binding site. nih.gov Even subtle changes in stereochemistry can lead to significant differences in biological activity, as seen in the case of different isomers of the natural product acivicin. nih.gov Therefore, the stereochemical configuration of any chiral centers in derivatives of this compound would be a critical factor to consider in their design and evaluation.

Rational Design Principles for Optimizing Naphthalene Sulfonamide Lead Compounds

The optimization of lead compounds is a critical step in drug discovery, aiming to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles while minimizing undesirable ones like toxicity. medchemexpress.com For naphthalene sulfonamide lead compounds, several rational design principles can be applied.

A key strategy is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of more effective inhibitors. nih.gov This approach was successfully used to develop potent and selective inhibitors of fatty acid binding protein 4 (FABP4) from a naphthalene-1-sulfonamide (B86908) hit. nih.gov X-ray crystallography and computational modeling are powerful tools in this process, revealing detailed binding modes and guiding structural modifications. nih.gov

Another important principle is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's characteristics. For instance, in the optimization of Mcl-1 inhibitors, a tetrazole group was used to effectively replace an acid group, resulting in similar cellular activity. acs.org

Furthermore, analyzing the structure-activity relationships (SAR) provides valuable insights for optimization. By systematically modifying different parts of the lead compound and evaluating the effects on activity, researchers can identify key structural features and guide further design efforts. medchemexpress.com This includes modifying substituents on the naphthalene ring, altering the N-substituents, and considering stereochemical aspects to achieve optimal ligand-target interactions.

Future Research Directions and Translational Potential

Exploration of Novel 4-Methylnaphthalene-1-sulfonamide Structural Architectures

The structural framework of this compound offers a versatile platform for chemical modification to enhance biological activity and selectivity. Future investigations will likely concentrate on the synthesis and evaluation of new analogs with diverse structural features.

Key areas for exploration include:

Modification of the Naphthalene (B1677914) Ring: Introducing various substituents to the naphthalene core can modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets.

Derivatization of the Sulfonamide Group: Altering the substituents on the sulfonamide nitrogen can significantly impact the compound's binding affinity and pharmacokinetic properties. nih.gov For instance, research on related naphthalenesulfonamides has shown that even minor changes, such as shortening an alkyl chain on the sulfonamide nitrogen, can affect inhibitory potency. nih.gov

Hybrid Molecule Synthesis: Combining the this compound moiety with other pharmacologically active scaffolds can lead to hybrid compounds with dual or synergistic activities. mdpi.com This approach has been successfully employed with other sulfonamides, creating hybrids with enhanced antimicrobial or anticancer properties. mdpi.com For example, the synthesis of 1,4-naphthoquinone (B94277) sulfonamide derivatives has been explored to generate compounds with potential biological activity. mdpi.com

Advanced Mechanistic Characterization of Biological Activities at the Molecular Level

A thorough understanding of how this compound and its derivatives exert their biological effects is crucial for their rational design and development. Future research will employ a range of advanced techniques to elucidate their mechanisms of action at the molecular level.

Anticipated research directions include:

Target Identification and Validation: Identifying the specific proteins or enzymes that interact with these compounds is a primary objective. Techniques such as affinity chromatography and proteomics will be instrumental in pinpointing molecular targets.

X-ray Crystallography and Cryo-Electron Microscopy: These structural biology techniques can provide high-resolution three-dimensional structures of the compound bound to its target. This information is invaluable for understanding the precise binding mode and for guiding structure-based drug design. nih.gov For example, X-ray crystallography has been used to reveal the binding mode of naphthalene-1-sulfonamide (B86908) derivatives to fatty acid binding protein 4 (FABP4). nih.gov

Biophysical Interaction Studies: Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and kinetics of the compound-target interaction, providing key data for structure-activity relationship (SAR) studies. nih.gov

Integration of High-Throughput Screening and Multi-Omics Data for Systems-Level Understanding

To accelerate the discovery and development process, future research will increasingly rely on the integration of high-throughput screening (HTS) and multi-omics technologies. This approach allows for the rapid evaluation of large compound libraries and provides a holistic view of the compound's effects on biological systems.

Key strategies will involve:

High-Throughput Screening (HTS) Campaigns: HTS allows for the rapid screening of thousands of compounds to identify initial "hits" with desired biological activity. mdpi.combiorxiv.org These campaigns can utilize various assay formats, including those that measure enzyme activity, cell viability, or reporter gene expression. mdpi.com

Multi-Omics Profiling: Analyzing the effects of lead compounds on the transcriptome, proteome, and metabolome can provide a comprehensive understanding of their biological impact. nih.gov This "systems-level" data can reveal off-target effects, identify biomarkers of response, and elucidate complex mechanisms of action. nih.gov

Chemogenomic Approaches: Combining chemical screening data with genomic information can help to identify the genetic determinants of drug sensitivity and resistance, providing insights into the compound's mechanism and potential patient stratification strategies.

Development of Refined Computational Models for Precise Activity Prediction and Compound Design

In recent years, computational modeling has become an indispensable tool in drug discovery. Future efforts will focus on developing more accurate and predictive computational models to guide the design of novel this compound derivatives.

Areas of focus will include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov

Molecular Docking and Dynamics Simulations: These computational techniques can predict how a compound will bind to its target protein and assess the stability of the resulting complex. nih.gov This information can be used to refine the chemical structure of the compound to improve its binding affinity and selectivity.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches are increasingly being used to analyze large datasets from HTS and multi-omics studies to identify novel drug candidates and predict their properties. These methods have the potential to significantly accelerate the drug discovery pipeline.

Q & A

Basic: What are the recommended synthetic routes for 4-Methylnaphthalene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves sulfonation of 1-methylnaphthalene followed by amidation. Key steps include:

- Sulfonation : Use concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (0–5°C) to minimize polysubstitution .

- Amidation : React the sulfonated intermediate with ammonia or ammonium hydroxide. Optimize pH (8–10) and temperature (25–40°C) to enhance yield .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor by TLC or HPLC to confirm absence of by-products like sulfones or unreacted intermediates .

Advanced: How can conflicting toxicity data for this compound across species be resolved?

Methodological Answer:

Discrepancies in toxicity data (e.g., hepatic effects in rodents vs. non-observance in primates) require:

- Dose-Response Analysis : Compare NOAEL/LOAEL thresholds across species using standardized protocols (e.g., OECD TG 407) .

- Metabolic Profiling : Use LC-MS to identify species-specific metabolites. Rodents may form reactive intermediates via cytochrome P450 pathways, while primates exhibit faster glucuronidation .

- In Silico Modeling : Apply QSAR models to predict interspecies variability in bioavailability and toxicity .

Basic: What analytical techniques are most effective for characterizing this compound purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., methyl group at C4, sulfonamide proton at ~7.5 ppm) .

- HPLC-PDA : Use C18 columns with acetonitrile/water mobile phases (70:30 v/v) to quantify purity (>98%) and detect trace impurities .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M-H]⁻ at m/z 235.06 and fragmentation patterns .

Advanced: How do environmental factors influence the degradation pathways of this compound in aquatic systems?

Methodological Answer:

- Photolysis Studies : Exclude to UV-Vis light (λ = 254 nm) to assess photodegradation half-life. Monitor by LC-MS for sulfonic acid derivatives as primary breakdown products .

- Biodegradation Assays : Use OECD 301D closed-bottle tests with activated sludge. Aerobic conditions favor microbial cleavage of the sulfonamide group, while anaerobic systems show persistence .

- Sediment Adsorption : Measure log Koc values via batch equilibrium tests; higher organic carbon content in sediment reduces bioavailability .

Basic: What in vitro models are suitable for preliminary screening of this compound’s biological activity?

Methodological Answer:

- Cytotoxicity Assays : Use HepG2 (liver) and HEK293 (kidney) cell lines with MTT/WST-1 protocols. IC50 values >100 μM suggest low acute toxicity .

- Antimicrobial Screening : Agar diffusion assays against E. coli and S. aureus; compare inhibition zones to sulfonamide antibiotics (e.g., sulfamethoxazole) .

- Enzyme Inhibition : Test inhibition of carbonic anhydrase isoforms via stopped-flow spectrophotometry .

Advanced: How can computational methods guide the design of this compound derivatives with enhanced selectivity?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to screen derivatives against target proteins (e.g., CA IX for anticancer activity). Prioritize compounds with ΔG < -8 kcal/mol .

- ADMET Prediction : Employ SwissADME to optimize logP (1–3), TPSA (<90 Ų), and rule-of-five compliance .

- MD Simulations : Run 100-ns trajectories to assess binding stability; analyze RMSD/RMSF plots for conserved interactions with catalytic residues .

Basic: What are the critical parameters for scaling up this compound synthesis while maintaining yield?

Methodological Answer:

- Reactor Design : Use jacketed reactors with precise temperature control (±2°C) to prevent exothermic runaway during sulfonation .

- Solvent Selection : Replace ethanol with IPA for safer large-scale recrystallization .